N-(6-cyano-1,3-benzodioxol-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide
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Overview
Description
N-(6-cyano-1,3-benzodioxol-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is a complex organic compound that features both benzodioxole and benzothiazole moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-cyano-1,3-benzodioxol-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions.
Formation of the Benzothiazole Moiety: This can be synthesized through the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Coupling of the Two Moieties: The final step involves coupling the benzodioxole and benzothiazole moieties through an acetamide linkage, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to improve yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(6-cyano-1,3-benzodioxol-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(6-cyano-1,3-benzodioxol-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, compounds containing benzodioxole and benzothiazole moieties are often studied for their potential pharmacological activities. They may exhibit properties such as antimicrobial, anticancer, or anti-inflammatory effects.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising candidate for the development of new therapeutics.
Industry
In the industrial sector, such compounds can be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of N-(6-cyano-1,3-benzodioxol-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide would depend on its specific biological target. Generally, compounds with benzodioxole and benzothiazole structures can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(6-cyano-1,3-benzodioxol-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide: can be compared with other compounds containing benzodioxole or benzothiazole moieties, such as:
Uniqueness
The uniqueness of this compound lies in its combined structure, which may confer unique chemical and biological properties not found in simpler compounds. This combination allows for a broader range of interactions and applications.
Properties
IUPAC Name |
N-(6-cyano-1,3-benzodioxol-5-yl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O4S/c18-7-10-5-13-14(24-9-23-13)6-11(10)19-16(21)8-20-12-3-1-2-4-15(12)25-17(20)22/h1-6H,8-9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRUVAHIZIKNLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C#N)NC(=O)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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